molecular formula C19H32N4 B14284563 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane CAS No. 121390-08-7

1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane

Cat. No.: B14284563
CAS No.: 121390-08-7
M. Wt: 316.5 g/mol
InChI Key: XGNWLTIFIFINNK-UHFFFAOYSA-N
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Description

1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a tetraazacyclotetradecane ring with an ethenylphenylmethyl substituent, making it a subject of interest in both synthetic chemistry and applied sciences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane typically involves the reaction of 1,4,8,11-tetraazacyclotetradecane with 2-ethenylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane can undergo various chemical reactions, including:

    Oxidation: The ethenyl group can be oxidized to form epoxides or diols.

    Reduction: The ethenyl group can be reduced to an ethyl group using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as a chelating agent in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane involves its ability to interact with various molecular targets. The tetraazacyclotetradecane ring can chelate metal ions, making it useful in catalysis and biochemical assays. The ethenylphenylmethyl group can participate in various chemical reactions, enhancing the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane: Unique due to its specific substituent and ring structure.

    1,4,8,11-Tetraazacyclotetradecane: Lacks the ethenylphenylmethyl group, making it less versatile in certain applications.

    2-[(2-Ethenylphenyl)methyl]-1,4,7,10-tetraazacyclododecane: Similar structure but with a smaller ring, affecting its chelating properties.

Uniqueness

This compound stands out due to its combination of a large tetraazacyclotetradecane ring and an ethenylphenylmethyl substituent, providing unique chemical and physical properties that are advantageous in various applications.

Properties

CAS No.

121390-08-7

Molecular Formula

C19H32N4

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(2-ethenylphenyl)methyl]-1,4,8,11-tetrazacyclotetradecane

InChI

InChI=1S/C19H32N4/c1-2-18-7-3-4-8-19(18)17-23-15-6-11-21-13-12-20-9-5-10-22-14-16-23/h2-4,7-8,20-22H,1,5-6,9-17H2

InChI Key

XGNWLTIFIFINNK-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=CC=C1CN2CCCNCCNCCCNCC2

Origin of Product

United States

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